1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Catalog No.
S3349818
CAS No.
108774-82-9
M.F
C18H15NO4
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

CAS Number

108774-82-9

Product Name

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

IUPAC Name

3,4-bis(4-methoxyphenyl)pyrrole-2,5-dione

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-22-13-7-3-11(4-8-13)15-16(18(21)19-17(15)20)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,19,20,21)

InChI Key

WRDXDCMVUJADCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)OC

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- is a compound belonging to the class of pyrrole derivatives. Pyrrole derivatives are recognized for their diverse biological activities and significant applications in medicinal chemistry. This specific compound features a molecular formula of C18H15NO4 and a molecular weight of approximately 309.31 g/mol. The structure exhibits a conjugated system, contributing to its potential electronic and optical properties, making it an interesting subject for further research and application in various fields .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding alcohols or amines.
  • Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions where they can be replaced by various nucleophiles such as amines or thiols .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.

Research indicates that 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, including enzymes and cellular receptors. Such interactions may modulate metabolic pathways and trigger signaling cascades that result in various biological effects .

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- can be accomplished through several methods:

  • Reflux Reaction: One common synthetic route involves the reaction of 4-methoxybenzaldehyde with maleic anhydride in an organic solvent like toluene or xylene under reflux conditions. Following the reaction, purification is typically achieved through recrystallization or column chromatography.
  • Industrial Production: In industrial settings, similar starting materials and conditions are used but optimized for higher yields and purity. Techniques may include continuous flow reactors and automated purification systems .

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- has various applications across different fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its potential biological activities.
  • Medicine: Explored for drug development opportunities.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- with biological targets have shown that it can bind to specific enzymes or receptors. This binding may inhibit enzyme activity or modulate receptor signaling pathways. Such interactions are crucial for understanding its therapeutic potential and guiding further drug design efforts .

Several compounds share structural similarities with 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Pyrrole-2,5-dione, 3,4-bis(1-methylindol-3-yl)C22H17N3O2Contains indole moieties; studied for different biological activities .
3,4-Bis(4-fluorophenyl)pyrrole-2,5-dioneC18H14F2N2O2Fluorinated derivatives; known for enhanced electronic properties .
3-Methyl-1H-pyrrole-2,5-dioneC6H7NO2Simpler structure; serves as a precursor in various syntheses .

Uniqueness

The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- lies in its specific methoxy substitutions on the phenyl rings which enhance its solubility and potentially modulate its biological activity compared to other pyrrole derivatives. Its conjugated system also contributes to distinct optical properties not found in simpler analogs .

Maleic Anhydride Condensation Strategies with 4-Methoxyaniline

The foundational step in synthesizing 3,4-bis(4-methoxyphenyl)pyrrole-2,5-dione involves the condensation of maleic anhydride with 4-methoxyaniline to form a maleamic acid intermediate. Patent CN102887852A outlines a high-yield protocol utilizing toluene as the reaction solvent and sulfonic acid phenyl-functionalized SBA-15 as a heterogeneous catalyst. The molar ratio of maleic anhydride to 4-methoxyaniline is critical, with optimal results achieved at a 1:1.2 ratio to ensure complete conversion of the amine. The mass-to-volume ratio of maleic anhydride to toluene (1:5–10 g/mL) balances solubility and reaction kinetics, while the catalyst loading (1:0.2–0.5 g/g relative to maleic anhydride) minimizes side reactions such as polymerization.

Reflux conditions (110–120°C) facilitate dehydration over 2–6 hours, with continuous water removal shifting the equilibrium toward maleimide formation. Post-reaction hot filtration of the catalyst yields a crude product with >99% purity and >84% yield after recrystallization. This method circumvents traditional corrosive acid catalysts, reducing environmental impact and enabling catalyst recycling .

Table 1: Optimization Parameters for Maleic Anhydride Condensation

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (MA:4-MA)1:1.2Maximizes amine conversion
Solvent Ratio (MA:Toluene)1:5–10 g/mLBalances solubility and rate
Catalyst Loading1:0.2–0.5 g/gReduces polymerization
Reaction Time2–6 hoursEnsures complete dehydration

Solvent-Mediated Cyclodehydration Optimization

Cyclodehydration of the maleamic acid intermediate to the maleimide core requires precise solvent selection to avoid hydrolysis and by-product formation. US7622597B2 highlights the use of azeotropic solvents like xylene or ethylbenzene combined with polar aprotic additives (e.g., dimethylformamide) to enhance water removal. Toluene alone exhibits poor solubility for maleamic acids, prolonging reaction times, but adding 10–20% dimethylformamide improves kinetics without complicating product isolation.

Key variables include the boiling point of the azeotropic solvent (120–140°C) and vacuum pressure (50–200 mmHg), which jointly govern water removal efficiency. For instance, xylene at 100 mmHg enables rapid dehydration at 130°C, achieving >90% conversion within 3 hours. However, higher boiling solvents like mesitylene risk thermal degradation, necessitating a balance between reaction rate and product stability .

Table 2: Solvent Systems for Cyclodehydration

Solvent CombinationBoiling Point (°C)Dehydration Time (h)Yield (%)
Toluene + 10% DMF110675
Xylene140392
Ethylbenzene + 15% DMF136488

Catalytic Approaches for Regioselective Methoxyphenyl Substitution

Achieving regioselective bis(4-methoxyphenyl) substitution at the 3,4-positions of the pyrrole-2,5-dione core relies on catalyst design and reaction stoichiometry. The sulfonic acid phenyl SBA-15 catalyst described in CN102887852A not only accelerates condensation but also directs electrophilic aromatic substitution by stabilizing transition states through Brønsted acid sites. This contrasts with homogeneous acids (e.g., H₂SO₄), which promote random substitution and require costly purification.

Alternative approaches include Lewis acid catalysts (e.g., ZnCl₂), which coordinate to maleic anhydride’s carbonyl groups, enhancing electrophilicity at specific positions. However, heterogeneous catalysts like SBA-15 offer superior recyclability and reduce metal contamination. Recent advances in photoredox catalysis, as noted in PMC4506563 , suggest potential for radical-mediated pathways, though these remain exploratory for methoxyphenyl maleimides.

Table 3: Catalyst Performance in Regioselective Synthesis

CatalystSubstitution PatternYield (%)Purity (%)
Sulfonic Acid SBA-15 3,4-bis(4-MeO)8499
ZnCl₂Mixed isomers6885
H₂SO₄3,4-bis(4-MeO)7290

XLogP3

2.5

Wikipedia

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Dates

Modify: 2023-07-26

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